molecular formula C13H14N2O2S B229870 8-(1-Pyrrolidinylsulfonyl)quinoline

8-(1-Pyrrolidinylsulfonyl)quinoline

Cat. No. B229870
M. Wt: 262.33 g/mol
InChI Key: HKSZNMMXSFYNMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(1-Pyrrolidinylsulfonyl)quinoline, also known as PSQ, is a synthetic compound that has been widely studied for its potential applications in scientific research. PSQ is a quinoline derivative that contains a pyrrolidine ring, which gives it unique properties that make it useful in a variety of research applications. In

Mechanism of Action

The mechanism of action of 8-(1-Pyrrolidinylsulfonyl)quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 8-(1-Pyrrolidinylsulfonyl)quinoline has been shown to inhibit the activity of DNA topoisomerase II, which is an enzyme involved in DNA replication and repair. 8-(1-Pyrrolidinylsulfonyl)quinoline has also been shown to inhibit the activity of protein kinase C, which is involved in cellular signaling pathways.
Biochemical and Physiological Effects
8-(1-Pyrrolidinylsulfonyl)quinoline has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and viruses, including Staphylococcus aureus and herpes simplex virus. 8-(1-Pyrrolidinylsulfonyl)quinoline has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 8-(1-Pyrrolidinylsulfonyl)quinoline has been shown to have anti-inflammatory properties and to inhibit the formation of blood clots.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 8-(1-Pyrrolidinylsulfonyl)quinoline in lab experiments is its versatility. It can be used in a variety of research applications, including as an antimicrobial agent, a fluorescent probe, and an inhibitor of enzymes and signaling pathways. 8-(1-Pyrrolidinylsulfonyl)quinoline is also relatively easy to synthesize and purify, making it a cost-effective option for researchers.
However, there are also some limitations to using 8-(1-Pyrrolidinylsulfonyl)quinoline in lab experiments. One of the main limitations is its potential toxicity. 8-(1-Pyrrolidinylsulfonyl)quinoline has been shown to be toxic to some cells at high concentrations, which can limit its use in certain applications. In addition, 8-(1-Pyrrolidinylsulfonyl)quinoline has not been extensively studied in vivo, so its potential effects on living organisms are not fully understood.

Future Directions

There are many potential future directions for research on 8-(1-Pyrrolidinylsulfonyl)quinoline. One area of interest is its potential as an anticancer agent. 8-(1-Pyrrolidinylsulfonyl)quinoline has been shown to induce apoptosis in cancer cells, and further research could explore its potential as a cancer treatment. In addition, 8-(1-Pyrrolidinylsulfonyl)quinoline could be further studied as a fluorescent probe for imaging cellular processes. Finally, more research is needed to fully understand the mechanism of action of 8-(1-Pyrrolidinylsulfonyl)quinoline and its potential effects on living organisms.
Conclusion
In conclusion, 8-(1-Pyrrolidinylsulfonyl)quinoline is a synthetic compound that has been extensively studied for its potential applications in scientific research. 8-(1-Pyrrolidinylsulfonyl)quinoline has a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. Its versatility and ease of synthesis make it a cost-effective option for researchers. However, its potential toxicity and lack of in vivo studies are limitations to its use. Future research could explore its potential as an anticancer agent, a fluorescent probe, and its mechanism of action.

Synthesis Methods

The synthesis of 8-(1-Pyrrolidinylsulfonyl)quinoline involves the reaction of 8-hydroxyquinoline with pyrrolidine and sulfur dioxide in the presence of a catalyst. The resulting product is then purified through a series of chromatography steps to obtain a pure sample of 8-(1-Pyrrolidinylsulfonyl)quinoline. The synthesis of 8-(1-Pyrrolidinylsulfonyl)quinoline is a relatively straightforward process that can be performed in a laboratory setting.

Scientific Research Applications

8-(1-Pyrrolidinylsulfonyl)quinoline has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. 8-(1-Pyrrolidinylsulfonyl)quinoline has also been studied for its potential as a fluorescent probe for imaging cellular processes.

properties

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

8-pyrrolidin-1-ylsulfonylquinoline

InChI

InChI=1S/C13H14N2O2S/c16-18(17,15-9-1-2-10-15)12-7-3-5-11-6-4-8-14-13(11)12/h3-8H,1-2,9-10H2

InChI Key

HKSZNMMXSFYNMO-UHFFFAOYSA-N

SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.